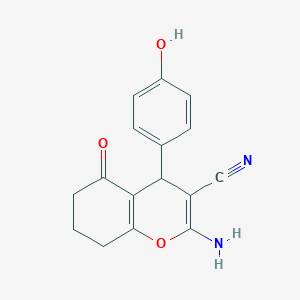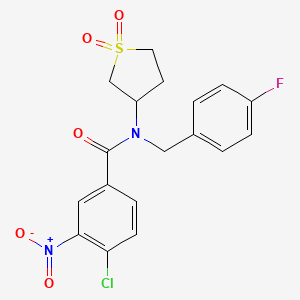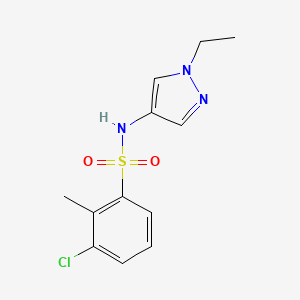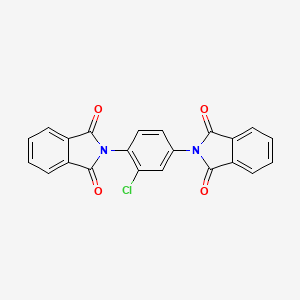![molecular formula C24H15BrClN5 B11121400 6-bromo-2-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11121400.png)
6-bromo-2-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-2-[(2E)-2-[(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-[(2E)-2-[(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 6-bromo-4-phenylquinazoline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like silver nanoparticles to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yields. The choice of solvents and catalysts may vary based on the availability and cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-[(2E)-2-[(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
6-BROMO-2-[(2E)-2-[(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BROMO-2-[(2E)-2-[(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-BROMO-2-CHLOROQUINOLIN-3-YL: A related compound with similar structural features but lacking the hydrazine and phenyl groups.
4-PHENYLQUINAZOLINE: Another related compound that shares the quinazoline core but differs in the substituents.
Uniqueness
6-BROMO-2-[(2E)-2-[(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is unique due to the presence of both bromine and chlorine atoms, as well as the hydrazine and phenyl groups
Properties
Molecular Formula |
C24H15BrClN5 |
|---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
6-bromo-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C24H15BrClN5/c25-18-10-11-21-19(13-18)22(15-6-2-1-3-7-15)30-24(29-21)31-27-14-17-12-16-8-4-5-9-20(16)28-23(17)26/h1-14H,(H,29,30,31)/b27-14+ |
InChI Key |
GVDGQBXGQXGJEO-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CC5=CC=CC=C5N=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=CC5=CC=CC=C5N=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[6,7-Dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B11121318.png)
![1-(4-Bromophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121324.png)

![7-[(4-chlorophenyl)methyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11121332.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11121347.png)
![7-Chloro-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121348.png)
![6,7-Dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121354.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11121363.png)

![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide](/img/structure/B11121375.png)
![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121381.png)

![2-(4-chlorophenyl)-3-methyl-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide](/img/structure/B11121391.png)

